N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
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Overview
Description
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound featuring a thiazole ring fused with an acenaphthene moiety and a benzo[d][1,4]dioxine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide typically involves multi-step organic reactions:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Acenaphthene Derivative Preparation: Acenaphthene is brominated to form 5-bromoacenaphthene, which is then reacted with thiourea to yield the thiazole derivative.
Benzo[d][1,4]dioxine Synthesis: This involves the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the thiazole-acenaphthene derivative with the benzo[d][1,4]dioxine carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification processes like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated thiazole or aromatic rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is investigated for its potential as a pharmacophore in drug design. Its thiazole ring is known for antimicrobial, antifungal, and anticancer activities .
Medicine
In medicine, this compound could be explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways. Its structural components suggest it may interact with biological macromolecules in unique ways.
Industry
Industrially, the compound may be used in the development of new materials with specific electronic or photonic properties, given the presence of heterocyclic rings that can influence electronic distribution.
Mechanism of Action
The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The benzo[d][1,4]dioxine moiety may enhance binding affinity through additional hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities
Benzo[d][1,4]dioxine Derivatives: Compounds such as dioxin derivatives are known for their environmental impact and biological activity.
Uniqueness
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is unique due to the combination of its structural motifs, which confer distinct chemical reactivity and biological activity. The fusion of thiazole and benzo[d][1,4]dioxine rings is not commonly found in other compounds, making it a valuable subject for further research.
Properties
IUPAC Name |
N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c25-21(14-6-7-16-17(10-14)27-9-8-26-16)24-22-23-20-15-3-1-2-12-4-5-13(19(12)15)11-18(20)28-22/h1-3,6-7,10-11H,4-5,8-9H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBRQLROPSBGMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC6=C(C=C5)OCCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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